molecular formula C19H25Cl2NO4S B224875 N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

Numéro de catalogue B224875
Poids moléculaire: 434.4 g/mol
Clé InChI: LWQFCRYRMAATSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide, commonly known as ADX-10059, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This sulfonamide derivative belongs to a class of compounds known as potassium channel blockers, which are being investigated for their ability to treat various diseases.

Mécanisme D'action

The mechanism of action of ADX-10059 involves its ability to block the TRPV1 and ENaC channels. TRPV1 channels are expressed in sensory neurons and are involved in the perception of pain and heat. By blocking these channels, ADX-10059 can reduce pain and inflammation. ENaC channels are expressed in the lungs and kidneys and are involved in the regulation of sodium transport. By inhibiting these channels, ADX-10059 can reduce fluid accumulation in the lungs and improve lung function.
Biochemical and Physiological Effects
ADX-10059 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, it has been shown to improve lung function in animal models of COPD and acute lung injury. These effects are thought to be mediated by the blockade of TRPV1 and ENaC channels.

Avantages Et Limitations Des Expériences En Laboratoire

ADX-10059 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer to animals. In addition, its potency and selectivity for TRPV1 and ENaC channels may limit its use in studying other ion channels or receptors.

Orientations Futures

There are several future directions for the study of ADX-10059. One area of interest is its potential use in the treatment of pain and inflammation in humans. Clinical trials have shown promising results in patients with osteoarthritis and chronic low back pain. Another area of interest is its potential use in the treatment of respiratory diseases, such as COPD and cystic fibrosis. Preclinical studies have shown that ADX-10059 can improve lung function and reduce inflammation in animal models of these diseases. Finally, there is interest in developing more potent and selective TRPV1 and ENaC blockers based on the structure of ADX-10059. These compounds may have even greater therapeutic potential for a variety of diseases.

Méthodes De Synthèse

The synthesis of ADX-10059 involves several steps, including the reaction of 2-adamantanol with 2-bromoethanol to form 2-(1-adamantyloxy)ethanol. This intermediate is then reacted with 3,4-dichloro-2-methoxybenzenesulfonyl chloride to yield ADX-10059. The purity of the final product is typically assessed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

ADX-10059 has been investigated for its potential therapeutic applications in various disease areas, including hypertension, chronic obstructive pulmonary disease (COPD), and gastroesophageal reflux disease (GERD). It has been shown to be a potent and selective blocker of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. In addition, ADX-10059 has been shown to inhibit the activity of the epithelial sodium channel (ENaC), which is involved in the regulation of sodium transport in the lungs and kidneys.

Propriétés

Formule moléculaire

C19H25Cl2NO4S

Poids moléculaire

434.4 g/mol

Nom IUPAC

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C19H25Cl2NO4S/c1-25-18-16(3-2-15(20)17(18)21)27(23,24)22-4-5-26-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-3,12-14,22H,4-11H2,1H3

Clé InChI

LWQFCRYRMAATSL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

SMILES canonique

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.